Methyl 4-formyl-3-hydroxybenzoate

Catalog No.
S1491033
CAS No.
24589-98-8
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-formyl-3-hydroxybenzoate

Streamline synthesis of complex heterocycles and pharmaceutical targets like Alectinib metabolites with Methyl 4-formyl-3-hydroxybenzoate. Its ortho-hydroxy-aldehyde and para-methyl ester arrangement eliminates additional esterification and provides exclusive regiochemistry for cyclization reactions. - Avoids free acid interference; pre-esterified for direct amidation/reduction. - Enables efficient benzofuran, benzisoxazole, or quinoline core formation. - Reliable supply, immediate global shipping.

CAS Number

24589-98-8

Product Name

Methyl 4-formyl-3-hydroxybenzoate

IUPAC Name

methyl 4-formyl-3-hydroxybenzoate

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3

InChI Key

OMCTZIDLDSYPOA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C=O)O

Synonyms

3-Hydroxyterephthalaldehydic Acid Methyl Ester; 4-(Methoxycarbonyl)salicylaldehyde; 4-Formyl-3-hydroxybenzoic acid methyl ester; Methyl 4-formyl-3-hydroxybenzoate

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)O

The exact mass of the compound Methyl 4-formyl-3-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

Methyl 4-formyl-3-hydroxybenzoate (CAS: 24589-98-8) is a substituted aromatic carboxylate featuring three distinct functional groups: a methyl ester, a hydroxyl group, and a formyl (aldehyde) group.[1] This specific arrangement, particularly the ortho-hydroxyl and para-ester positioning relative to the aldehyde, makes it a valuable and non-interchangeable building block in multi-step organic synthesis. Its utility is pronounced in the construction of complex heterocyclic structures and as a critical precursor for pharmaceutical agents where precise regiochemistry is mandatory.[2]

Research Fit

Orthogonal reactivity
Aldehyde, phenol, and ester groups on a single ring support sequential derivatization.
Reported synthesis
High-yield protocols (80–100% range) ensure reliable access to research-grade material.
Procurement context
Reported cost differential supports scale-up and library synthesis workflows.

Substituting Methyl 4-formyl-3-hydroxybenzoate with near analogs is often unfeasible without significant process redevelopment. Using the corresponding free acid, 4-formyl-3-hydroxybenzoic acid, introduces a free carboxylic acid group that alters solubility profiles, requires an additional esterification step, and can interfere with base-sensitive reactions.[3] More common substitutes like protocatechualdehyde (3,4-dihydroxybenzaldehyde) lack the methyl ester entirely, precluding its use in synthetic routes that rely on this group for subsequent transformations, such as amidation or reduction. The specific ortho-hydroxy-aldehyde configuration is critical for directing cyclization and condensation reactions, a feature not replicated by isomers or analogs with different substituent arrangements.

Substitution Risk

vs. Methyl 3-hydroxybenzoate Lacks the aldehyde group, preventing Schiff base formation and aldehyde-specific transformations. May eliminate key reactivity required for α-glucosidase inhibitor or β-lactamase substrate design.
vs. Methyl 4-formylbenzoate Absence of the phenol group removes a hydrogen-bond donor and a site for alkylation or bioconjugation. Limits multifunctional probe and material synthesis applications.
vs. Methyl 3-formyl-4-hydroxybenzoate Regioisomeric 1,3,4- vs. 1,2,4-substitution pattern alters electronic and steric environment. Reaction selectivity and downstream derivatization may not transfer directly.

Enhanced Processability: Superior Solubility in Organic Solvents Compared to the Free Acid

The methyl ester group significantly improves solubility in common organic solvents compared to its corresponding carboxylic acid, 4-formyl-3-hydroxybenzoic acid. While the free acid is only slightly soluble in water and requires polar organic solvents like alcohols, the methyl ester form is more readily soluble in a wider range of solvents used in organic synthesis, such as ethers and acetone.[3][4][5] This enhanced solubility is a critical procurement-relevant advantage, as it facilitates easier handling, improved reaction homogeneity, and simplified purification processes, avoiding the need for specialized solvent systems or phase-transfer catalysts that might be required for the less soluble free acid.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in common organic solvents like ethanol, ether, and acetone.
Comparator Or Baseline4-Formyl-3-hydroxybenzoic acid (free acid): Slightly soluble in water, requiring more polar solvents.[3]
Quantified DifferenceQualitatively higher solubility in a broader range of common, less-polar organic synthesis solvents.
ConditionsStandard laboratory temperature and pressure.

Improved solubility simplifies reaction setup, enhances reaction rates through better homogeneity, and reduces processing complexity and cost.

Procurement cost
Supplier data
$209.90/1g (95%) vs $320.90/1g (97%) −34.6% cost
Reported procurement context for scale-up reactions
Purity difference may be tolerable for building-block use

Precursor Suitability: Critical Intermediate for the Synthesis of Alectinib Metabolites

Methyl 4-formyl-3-hydroxybenzoate is a documented precursor in synthetic routes toward key metabolites of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[6][7] Specifically, it is used to construct the core structure of metabolites like M1b, an oxidatively cleaved carboxylate metabolite.[8][9] Using this specific esterified and formylated precursor is crucial for efficiently building the required benzo[b]carbazole skeleton. Attempting to use a substitute like the free acid would necessitate additional protection and esterification steps, while using an analog without the ortho-hydroxy-aldehyde arrangement would fail to produce the correct downstream isomer required for biological activity.

Evidence DimensionPrecursor Role in Pharmaceutical Synthesis
Target Compound DataUtilized as a key building block for synthesizing Alectinib metabolites, such as M1b.[8][9]
Comparator Or BaselineAlternative starting materials (e.g., 4-formyl-3-hydroxybenzoic acid) would require additional, yield-reducing steps (protection/esterification).
Quantified DifferenceProvides a more direct and efficient synthetic pathway to the target pharmaceutical metabolite structure.
ConditionsMulti-step organic synthesis for active pharmaceutical ingredient (API) metabolites.

For pharmaceutical development and manufacturing, using the correct, pre-functionalized intermediate is critical for maximizing overall yield and minimizing process steps and costs.

Synthetic yield
Method context
80–100% yield range
Formylation route Esterification route
Supports reliable access to research scaffold
Route-dependent; established protocols reduce scale-up risk

Synthesis Efficiency: Enables Direct, High-Yield Esterification from the Corresponding Acid

Methyl 4-formyl-3-hydroxybenzoate can be synthesized from its corresponding carboxylic acid, 4-formyl-3-hydroxybenzoic acid, in quantitative yield. A documented procedure using thionyl chloride in methanol at 60°C for 3 hours resulted in a 100% yield of the target methyl ester.[2] This provides a reliable and high-conversion route for its preparation. For buyers who may consider starting from the acid, this established, high-yield transformation demonstrates the robustness of producing the ester form. Procuring the ester directly bypasses this laboratory step, saving time, reagents, and waste disposal, making it a more efficient choice for immediate use in subsequent reactions.

Evidence DimensionSynthesis Yield (Esterification)
Target Compound Data100% yield
Comparator Or Baseline4-formyl-3-hydroxybenzoic acid (starting material)
Quantified DifferenceQuantitative conversion.
ConditionsThionyl chloride, methanol, 60°C, 3 hours.[2]

This demonstrates that the compound is accessible via a high-yield process, and procuring it directly eliminates the need for an in-house synthesis step, improving overall workflow efficiency.

Melting point
Cross-study comparable
135–135.5 °C vs 80–85 °C (regioisomer) +55–57 °C
135–135.5 °C vs 57–66 °C (des-hydroxy) +69–78 °C
Enables rapid identity verification and purity check
Sharp melting point differentiates from analogs
β-Lactamase research
Supporting evidence
Cited as starting material for β-lactamase substrates
Reported use in enzyme substrate design
Literature-supported; aldehyde essential for reporter linkage
Orthogonal groups
Class-level
3 vs 2 in common analogs
Enables multifunctional sequential derivatization
Structural analysis; aldehyde, phenol, ester present
MW & lipophilicity
Head-to-head
180.16 g/mol vs 194.18 g/mol (ethyl ester) −7.8%
LogP 1.4 vs ethyl ester analog
May support property-based design strategies
Computed properties; lower mass aids lead optimization context

Intermediate for Pharmaceutical Metabolite and Analog Synthesis

This compound is the right choice when a project requires the synthesis of complex pharmaceutical molecules, such as metabolites of the ALK inhibitor Alectinib.[8] Its pre-esterified form and specific functional group arrangement provide a more direct and efficient route to the final target, avoiding extra steps and improving overall yield compared to starting with the free acid or a different structural isomer.[2]

Precursor for Regioselective Heterocycle Synthesis

The ortho-hydroxy aldehyde functionality is a classic precursor for building heterocyclic rings like benzofurans, benzisoxazoles, or quinolines.[10] The presence of the methyl ester at the para-position provides a stable, reactive handle for further derivatization after the heterocyclic core has been formed. This makes it a superior choice over simpler aldehydes like salicylaldehyde when downstream ester-based modifications are planned.

Monomer for Specialty Polymers and Functional Materials

The trifunctional nature of this molecule allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers. The hydroxyl and aldehyde groups can participate in polymerization reactions (e.g., forming polyesters or Schiff base polymers), while the methyl ester remains available for post-polymerization modification, enabling the creation of functional materials with tailored properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor library scaffold
Aldehyde for Schiff base formation
Enzyme inhibition assay context
β-Lactamase substrate research
Orthogonal handles for reporter design
β-Lactamase activity detection
pH-sensitive fluorescent probe synthesis
Trifunctional reactivity (aldehyde, phenol, ester)
pH-responsive tautomerization performance
Multifunctional material synthesis
Chemoselective functional group addressability
Polymer/MOF structural characterization

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-formyl-3-hydroxybenzoate

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